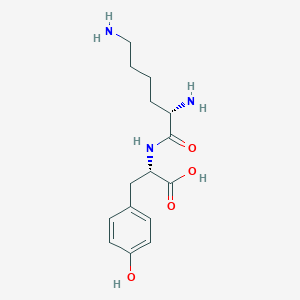

Lys-Tyr

描述

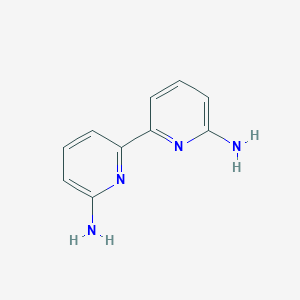

Lys-Tyr is a dipeptide composed of the amino acids lysine and tyrosine . It is used in various biochemical research and applications. For instance, Lysyltyrosyllysine (Lys-Tyr-Lys, KYK) is used together with uracil DNA glycosylase to quantify uracil. It is also used as a model peptide to study free radical oxidation and electron capture mechanisms .

Synthesis Analysis

The synthesis of Lys-Tyr involves peptide bond formation, which is a complex process. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues have been reported . Tyrosine constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .Molecular Structure Analysis

The molecular structure of Lys-Tyr involves the combination of the structures of lysine and tyrosine. Tyrosine has a phenol functionality in its side chain, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .Chemical Reactions Analysis

Tyrosine, a component of Lys-Tyr, is a primary target for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .Physical And Chemical Properties Analysis

Tyrosine, a component of Lys-Tyr, exhibits both relatively low abundance on protein surfaces and is uncharged at physiological pH . These factors are important to minimize disruption of protein/peptide activity after protein modification .科学研究应用

金纳米团簇在溶菁酶中的形成

- 研究概述: Russell等人(2019年)进行的研究调查了酪氨酸在溶菁酶内金纳米团簇形成中的作用,溶菁酶是一种常用于封装金纳米团簇以形成Ly-AuNC复合物的蛋白质。该研究采用分子动力学模拟来理解这些复合物的形成,特别关注酪氨酸-20(Tyr20)在这一过程中的关键作用。

- 主要发现: 发现Tyr20对金盐的还原和在α螺旋结构域下蛋白质表面形成金纳米团簇至关重要。这一见解对于未来改进和修改Ly-AuNC在环境感知、生物感知以及溶液中微量金属检测等应用中至关重要。

- Russell et al. (2019) - Physical Chemistry Chemical Physics

- 研究概述: Lee等人(2020年)的研究确定了从鸡卵透明质蛋白中提取的一种抑制血管紧张素转化酶(ACE)的肽。这个肽,Lys-Val-Arg-Glu-Gly-Thr-Thr-Tyr,表现出浓度依赖性的ACE活性抑制,并被发现是一种前药。

- 主要发现: 在ACE的水解作用后,产物(Lys-Val-Arg-Glu-Gly-Thr)显示出显著较低的IC50值,表明增强的抑制活性。这种肽还能有效降低高血压大鼠的收缩压,展示了潜在的治疗应用。

- Lee et al. (2020) - Journal of Food and Drug Analysis

- 研究概述: Rodin等人(2019年)开发了一种使用异丙基甲基-或(氘代)磷酸氯甲酯对三肽Tyr-Thr-Lys进行磷酸化的程序。合成的磷酸化三肽旨在作为分析可能暴露于乙酰胆碱酯酶抑制剂的个体血样的参考标准。

- 主要发现: 该研究优化了色谱分离和纯化条件,确保了磷酸化三肽的高纯度制备,这对于准确的生物医学分析至关重要。

- Rodin et al. (2019) - Russian Journal of General Chemistry

- 研究概述: Gambini等人(2019年)探索了针对赖氨酸、酪氨酸或组氨酸残基的共价抑制剂,重点关注靶向X连锁凋亡抑制蛋白(XIAP)的BIR3结构域的药物。研究了结合肽中结合的各种战斗头。

- 主要发现: 芳基-氟磺酸盐被证明是适合的亲电试剂,可与赖氨酸、酪氨酸和组氨酸残基形成共价加合物。这些药物显示出在生物医学研究中设计强效共价蛋白-蛋白相互作用拮抗剂的潜力。

- Gambini et al. (2019) - Journal of Medicinal Chemistry

属性

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c16-8-2-1-3-12(17)14(20)18-13(15(21)22)9-10-4-6-11(19)7-5-10/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTOTTSMVMWVJN-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427405 | |

| Record name | CHEBI:73608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Lys-Tyr | |

CAS RN |

35978-98-4 | |

| Record name | CHEBI:73608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

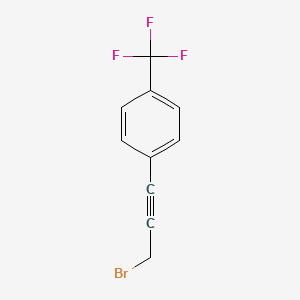

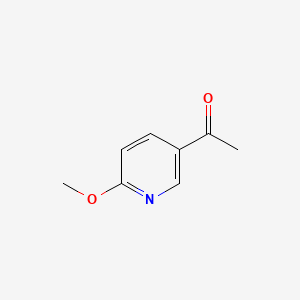

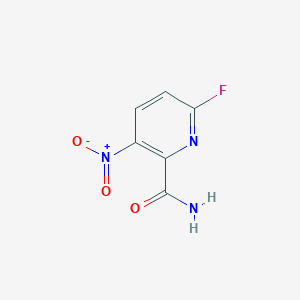

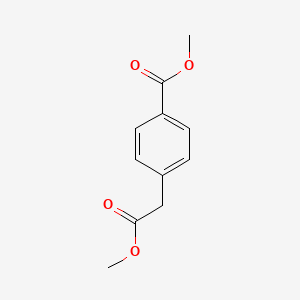

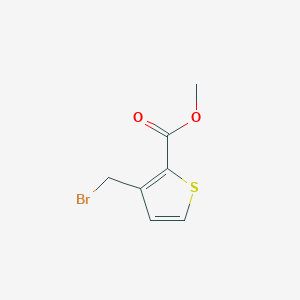

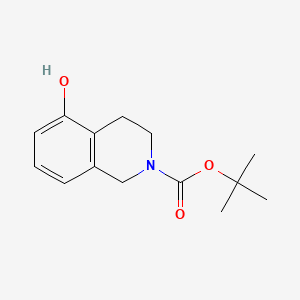

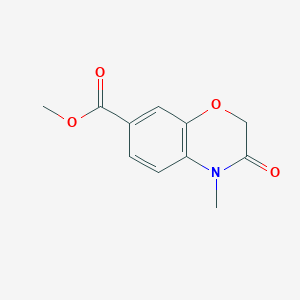

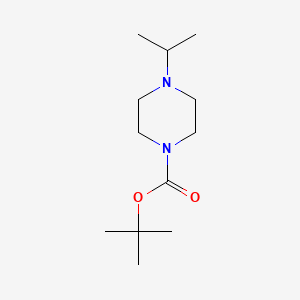

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B1337141.png)